[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylcyanamide
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Overview
Description
[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylcyanamide is an organic compound that features a unique structure combining an imidazolidinone ring with a phenylcyanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylcyanamide typically involves the reaction of imidazolidinone derivatives with phenylcyanamide under controlled conditions. One common method includes:
Starting Materials: Imidazolidinone and phenylcyanamide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile, with a base like potassium carbonate to facilitate the reaction.
Temperature and Time: The reaction mixture is heated to a temperature range of 80-100°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylcyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylcyanamide group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of substituted phenylcyanamide derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Polymer Science: Incorporated into polymer matrices to improve mechanical properties and thermal stability.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Drug Development: Explored as a scaffold for designing new pharmaceutical compounds.
Medicine
Antimicrobial Agents: Studied for its antimicrobial properties against various pathogens.
Cancer Research: Evaluated for its potential anticancer activity through inhibition of specific molecular targets.
Industry
Material Science: Used in the development of advanced materials with enhanced properties.
Coatings: Applied in coatings to improve durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of [2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylcyanamide involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- [2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylcarbamate
- [2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylurea
Uniqueness
- Structural Features : The presence of both an imidazolidinone ring and a phenylcyanamide group makes it unique compared to similar compounds.
- Reactivity : Exhibits distinct reactivity patterns due to the combination of functional groups.
- Applications : Offers a broader range of applications in various fields due to its unique structure.
Properties
IUPAC Name |
[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylcyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c13-9-15(10-4-2-1-3-5-10)8-11(17)16-7-6-14-12(16)18/h1-5H,6-8H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSKGZAXEKXDBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)CN(C#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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